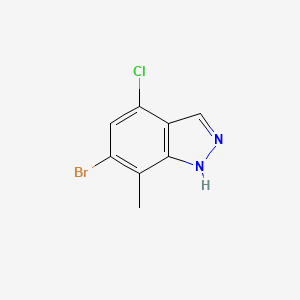

6-bromo-4-chloro-7-methyl-1H-indazole

Description

Significance of the Indazole Heterocyclic Core in Chemical Biology and Medicinal Chemistry Research

The indazole ring system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. nih.govsunderland.ac.uk Its derivatives are largely synthetic, with few examples found in nature, but they exhibit a remarkable breadth of pharmacological activities. sunderland.ac.ukresearchgate.net This has propelled extensive research into their synthesis and biological evaluation. nih.govresearchgate.net

The significance of the indazole core lies in its ability to act as a versatile scaffold for the development of drugs targeting a wide array of diseases. researchgate.net Indazole-containing compounds have been successfully developed as anticancer, anti-inflammatory, anti-HIV, antibacterial, and antifungal agents. sunderland.ac.uknih.gov Several indazole-based drugs are commercially available, including the anticancer agents niraparib (B1663559) and pazopanib, highlighting the clinical relevance of this heterocyclic system. sunderland.ac.uknih.gov The indazole structure can engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net

The two tautomeric forms of indazole, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable, offer additional avenues for structural diversification and modulation of biological activity. sunderland.ac.uk The ability to selectively functionalize different positions on the indazole ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. researchgate.net

Evolution of Indazole Derivatives in Academic Inquiry

Academic research into indazole derivatives has evolved from fundamental synthetic explorations to highly targeted drug design and development programs. nih.govsunderland.ac.ukresearchgate.net Initially, the focus was on establishing efficient synthetic routes to the indazole core and its basic derivatives. researchgate.net Over the decades, the discovery of potent biological activities associated with certain indazole-containing molecules spurred a more systematic investigation into their structure-activity relationships (SAR). researchgate.net

The evolution of synthetic methodologies, including the advent of transition-metal-catalyzed cross-coupling reactions, has significantly broadened the scope of accessible indazole derivatives. researchgate.net These advanced synthetic tools have enabled the precise installation of a wide variety of substituents at different positions of the indazole ring, facilitating the creation of large and diverse compound libraries for high-throughput screening. nih.govresearchgate.net

Furthermore, the integration of computational chemistry and molecular modeling has revolutionized the design of indazole-based inhibitors. acs.org Structure-based drug design, guided by the X-ray crystal structures of target proteins, has allowed for the rational design of indazole derivatives with enhanced potency and selectivity. nih.gov This has led to the discovery of highly specific inhibitors for various enzyme families, such as protein kinases, which are critical targets in cancer therapy. nih.gov

Specific Research Interest in Halogenated and Alkylated Indazole Architectures, with Emphasis on 6-Bromo-4-chloro-7-methyl-1H-indazole

The incorporation of halogen atoms and alkyl groups into the indazole scaffold is a well-established strategy in medicinal chemistry to modulate a compound's biological profile. nih.gov Halogens, such as bromine and chlorine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding. nih.gov Alkyl groups, like the methyl group, can provide steric bulk, enhance hydrophobic interactions, and block metabolic sites.

Research on halogenated indazoles has led to the identification of potent inhibitors of various enzymes. For instance, fluorinated indazole derivatives have shown promise in modulating the physicochemical properties of active pharmaceutical ingredients. nih.gov The combination of halogenation and alkylation in a single molecule, as seen in this compound, provides a rich platform for exploring new chemical space and developing novel drug candidates.

Overview of Current Academic Research Trajectories for this compound and Related Compounds

Current research involving this compound and structurally similar compounds is primarily focused on their utility as key intermediates in the synthesis of more complex, biologically active molecules. chemrxiv.org The strategic placement of the bromo and chloro substituents makes this compound a valuable building block for creating libraries of derivatives through various chemical transformations.

A significant research trajectory involves the use of these halogenated indazoles in the development of kinase inhibitors for cancer therapy. nih.gov The indazole scaffold is a known "privileged structure" for kinase binding, and the specific substitutions on this compound can be tailored to achieve selectivity for specific kinase targets. nih.gov For example, related halogenated indazole derivatives have been investigated as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.

Another area of active investigation is the synthesis of novel indazole derivatives as potential anti-infective agents. researchgate.netbanglajol.info The antimicrobial properties of various substituted indazoles are being explored, and compounds like this compound serve as a starting point for the synthesis of new chemical entities with potential antibacterial or antifungal activity. researchgate.net

Furthermore, the unique substitution pattern of this compound makes it an interesting subject for studies on regioselective reactions. chemrxiv.org Understanding and controlling the regioselectivity of reactions on such polysubstituted indazoles is crucial for the efficient synthesis of desired isomers and is an ongoing area of academic inquiry. chemrxiv.org The development of practical and scalable synthetic routes to these types of complex indazoles is also a key research focus, driven by their potential as intermediates for pharmaceuticals like the anti-HIV therapeutic, Lenacapavir. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClN2 |

|---|---|

Molecular Weight |

245.50 g/mol |

IUPAC Name |

6-bromo-4-chloro-7-methyl-1H-indazole |

InChI |

InChI=1S/C8H6BrClN2/c1-4-6(9)2-7(10)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12) |

InChI Key |

OJEAFZUUOJZMON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C2=C1NN=C2)Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 4 Chloro 7 Methyl 1h Indazole and Substituted Indazoles

Regioselective Synthesis Strategies for 1H-Indazole Scaffolds

The construction of the 1H-indazole framework is the foundational step in synthesizing the target molecule. A variety of cyclization strategies have been developed to form the bicyclic indazole system. These methods often involve the formation of a key N-N bond and subsequent intramolecular cyclization.

Common strategies include:

[3+2] Cycloaddition: This approach involves the reaction of arynes with diazo compounds or hydrazones to construct the 1H-indazole skeleton. organic-chemistry.orgacs.orgnih.gov

Intramolecular C-H Amination: Palladium-catalyzed or silver-mediated intramolecular C-H amination of aminohydrazones or ketone hydrazones offers a direct route to 1H-indazoles. nih.govnih.gov

Cyclization of o-Haloaryl Precursors: The reaction of ortho-haloaryl ketones or aldehydes with hydrazines, often catalyzed by copper, provides a regioselective pathway to 1-substituted 1H-indazoles. nih.govacs.org

The choice of synthetic route can be influenced by the desired substitution pattern on the indazole ring. For instance, the reaction of 2-haloaryl ketones with N-alkyl or N-aryl hydrazines is a reliable method for preparing 1-alkyl or 1-aryl-1H-indazoles. acs.org

A significant challenge in indazole synthesis is controlling the regioselectivity of substitution at the N1 and N2 positions of the pyrazole (B372694) ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.orgnih.gov However, kinetic and thermodynamic factors can influence the final product distribution in alkylation and other substitution reactions.

Several factors influence the N1 versus N2 selectivity:

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1-alkylation of various substituted indazoles. beilstein-journals.orgnih.gov

Steric and Electronic Effects: The nature and position of substituents on the indazole ring play a crucial role. Bulky groups at the C7 position can sterically hinder N1 substitution, favoring the N2 isomer. Conversely, electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, have been observed to direct alkylation to the N2 position. beilstein-journals.orgnih.govbeilstein-journals.org

Nature of the Electrophile: The type of alkylating or arylating agent used can also influence the outcome. beilstein-journals.orgnih.gov

Chelation Control: In some cases, chelation of a metal cation between the N2 nitrogen and a nearby substituent can direct substitution to the N1 position. beilstein-journals.org

Research has shown that it's possible to achieve high regioselectivity under specific conditions. For example, a study on the N-alkylation of a variety of substituted indazoles found that while many conditions led to mixtures of N1 and N2 isomers, a system of NaH in THF provided high N1 selectivity for a broad range of substrates. beilstein-journals.orgnih.govbeilstein-journals.org In contrast, other studies have developed highly selective methods for N2 alkylation by carefully choosing the reaction partners and conditions. wuxibiology.com

| Factor | Favors N1-Alkylation | Favors N2-Alkylation | Reference |

|---|---|---|---|

| Reaction Conditions | NaH in THF | Mitsunobu conditions (DEAD, PPh₃) | beilstein-journals.orgnih.govbeilstein-journals.org |

| Substituent at C7 | Less bulky, electron-donating groups | Bulky groups, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) | beilstein-journals.orgnih.govbeilstein-journals.org |

| Thermodynamic vs. Kinetic Control | Thermodynamic product is often the N1 isomer | Kinetic product can be the N2 isomer under certain conditions | beilstein-journals.orgnih.govnih.gov |

Halogenation Approaches for 6-Bromo-4-chloro-7-methyl-1H-indazole Precursors

The introduction of halogen atoms at specific positions on the indazole ring is a critical step in the synthesis of this compound. The electronic properties of the indazole ring and the directing effects of existing substituents guide the regioselectivity of halogenation.

Achieving bromination specifically at the C6 position often requires a multi-step synthetic sequence, as direct bromination of an unsubstituted indazole does not typically yield the 6-bromo isomer with high selectivity. One common strategy involves starting with a precursor that directs bromination to the desired position. For example, a synthetic route to 4-bromo-6-chloro-1H-indazole begins with 2-fluoroaniline (B146934), which undergoes chlorination and then bromination before the indazole ring is formed.

For existing indazole systems, the presence and nature of other substituents will dictate the site of bromination. Electrophilic brominating agents like N-bromosuccinimide (NBS) are commonly used. researchgate.net

Similar to bromination, directing chlorination to the C4 position requires careful consideration of the starting material and reaction conditions. A synthetic pathway for 4-bromo-6-chloro-1H-indazole demonstrates the chlorination of 2-fluoroaniline at the 4-position using N-chlorosuccinimide (NCS) as a key step before the formation of the indazole ring. For the direct chlorination of an indazole ring, the inherent reactivity of the different carbon positions must be considered, and often a directing group is necessary to achieve high regioselectivity.

Ortho-halogenation refers to the halogenation at a position adjacent to an existing substituent. This can be a powerful strategy for introducing halogens at specific sites. For instance, a directed ortho-metalation (DoM) approach can be used to functionalize the C7 position of the indazole ring. mobt3ath.com

In the context of synthesizing this compound, if a suitable directing group is present at the C7 position (in this case, the methyl group), it could potentially direct halogenation to the C6 position. However, the electronic and steric nature of all substituents on the ring must be taken into account. Research has shown that direct bromination of 4-substituted 1H-indazoles with NBS can lead to regioselective C7 bromination. nih.govrsc.org This highlights the importance of the substitution pattern in directing subsequent functionalization.

| Halogenation Type | Reagent | Typical Position(s) Targeted | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3, C5, C7 (depending on substituents and conditions) | researchgate.netnih.govrsc.org |

| Chlorination | N-Chlorosuccinimide (NCS) | C3, C7 (depending on substituents and conditions) | nih.govrsc.org |

| Iodination | N-Iodosuccinimide (NIS), I₂/KOH | C3 | chim.it |

Introduction of the Methyl Group at C7 Position

Alternatively, for an existing indazole scaffold, direct methylation of the C7 position can be challenging. A common approach is to first introduce a halogen, such as bromine, at the C7 position. nih.govrsc.org This bromo-indazole can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling with a methylboronic acid derivative, or a Stille coupling with a methyltin reagent, to install the methyl group.

Another strategy involves the methylation of the indazole nitrogen, which can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by the factors discussed in section 2.1.1. For example, methylation of 6-nitroindazole (B21905) with iodomethane (B122720) has been reported to yield a mixture of N1 and N2 methylated products.

Cyclization Reactions in Indazole Formation

The construction of the indazole core is the cornerstone of any synthetic route towards this compound. Cyclization reactions, which form the pyrazole ring fused to the benzene (B151609) ring, are the most common and versatile methods for this purpose. These reactions can be broadly categorized based on the key bond-forming step.

Transition-Metal Catalyzed Cyclization Approaches

In recent years, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. These methods often offer high efficiency, functional group tolerance, and the ability to construct complex molecules in a single step.

Palladium catalysis is a powerful tool for the formation of C-N and C-C bonds, which are crucial for indazole synthesis. Domino reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency. For instance, a palladium-catalyzed domino reaction has been developed for the synthesis of 3-amino-2H-indazoles from readily available 2-halobenzonitriles and hydrazines. This process involves a regioselective palladium-catalyzed coupling followed by an intramolecular hydroamination.

Another approach involves the palladium-catalyzed intramolecular C-N cross-coupling of hydrazones. This method has been utilized in a two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles. Furthermore, palladium-catalyzed direct arylation reactions have been successfully applied to 2H-indazoles, providing a direct route to 2,3-diaryl indazoles. The use of water as a solvent in these reactions highlights the move towards more sustainable and environmentally friendly chemistry.

A one-pot palladium-catalyzed sequence involving norbornene-mediated C-H bond activation has been used to synthesize annulated 2H-indazoles. This method allows for the successive formation of an alkyl-aryl and an aryl-heteroaryl bond.

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Domino Reaction | 2-Halobenzonitriles, Hydrazines | Palladium catalyst | 3-Amino-2H-indazoles | Regioselective, good to excellent yields. | |

| Intramolecular C-N Coupling | 2-Bromobenzonitriles, Benzophenone hydrazone | Palladium catalyst, then acid | 3-Aminoindazoles | General and efficient two-step process. | |

| Direct C-H Arylation | 2H-Indazoles, Aryl halides | Palladium catalyst | 2,3-Diaryl indazoles | Performed on water, mild conditions. | |

| Annulation via C-H Activation | Bromoethyl azoles, Aryl iodides | Palladium catalyst, Norbornene | Annulated 2H-indazoles | One-pot, successive C-H activations. |

Cobalt catalysis has emerged as a cost-effective and powerful alternative to more expensive precious metals for C-H functionalization reactions. A notable example is the cobalt(III)-catalyzed synthesis of N-aryl-2H-indazoles and furans through a C-H bond functionalization/addition/cyclization cascade. This method utilizes an air-stable cationic Co(III) catalyst and proceeds in a single step from simple starting materials. The reaction involves the addition of a C-H bond to an aldehyde, followed by in-situ cyclization and aromatization. This approach is highly convergent and has been successfully applied to a variety of aromatic, heteroaromatic, and aliphatic aldehydes.

The mechanism of this transformation involves the initial C-H activation directed by an azo or oxime group, followed by insertion of the aldehyde. The resulting alcohol intermediate then undergoes a cyclative capture to form the heterocyclic product. This strategy has been shown to be scalable, with successful syntheses performed on a 20 mmol scale.

| Catalyst System | Starting Materials | Reaction Type | Key Products | Advantages | Reference |

|---|---|---|---|---|---|

| Cationic Co(III) catalyst, AcOH (additive) | Azobenzenes, Aldehydes | C-H functionalization/addition/cyclization cascade | N-Aryl-2H-indazoles | Cost-effective, air-stable catalyst, one-step convergent synthesis. | |

| Cp*Co(III) catalyst | Aryl and alkenyl C-H bonds, Aldehydes | C-H functionalization/cyclative capture | Substituted indazoles and furans | Demonstrates use of novel directing groups for Co(III) catalysis. |

The synergistic combination of two different transition metals can enable unique reactivity that is not achievable with a single catalyst. A rhodium and copper co-catalyzed system has been developed for the efficient synthesis of 1H-indazoles from imidates and nitrosobenzenes. This reaction proceeds under redox-neutral conditions with high efficiency and a broad tolerance for various functional groups. The key steps in this process are a rhodium-catalyzed C-H activation and a subsequent C-N/N-N bond formation. A rhodacyclic imidate complex has been identified as a crucial intermediate in this catalytic cycle.

Rhodium(III) catalysis on its own has also proven effective for indazole synthesis. An efficient, one-step synthesis of substituted N-aryl-2H-indazoles has been reported via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. This method demonstrates high functional group compatibility and allows for the regioselective coupling of unsymmetrical azobenzenes. A key feature of this methodology is the development of a removable aryl group, which provides access to indazoles without substitution on the nitrogen atom.

| Catalyst System | Starting Materials | Reaction Type | Key Products | Notable Features | Reference |

|---|---|---|---|---|---|

| Rhodium and Copper Co-catalysis | Imidates, Nitrosobenzenes | C-H activation, C-N/N-N coupling | 1H-Indazoles | Redox-neutral, high efficiency, broad functional group tolerance. | |

| Rhodium(III) catalyst | Azobenzenes, Aldehydes | C-H bond addition, cyclative capture | N-Aryl-2H-indazoles | One-step, highly functional group-compatible, development of a removable directing group. |

N-N Bond Formation Reactions

The formation of the nitrogen-nitrogen bond is a fundamental step in many indazole syntheses. This can be achieved through various strategies, including oxidative or reductive cyclizations.

A recently developed method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenyl

Oxidative Cyclization Protocols

Oxidative cyclization represents a powerful strategy for the construction of the indazole nucleus, often proceeding through the formation of crucial N-N or C-N bonds from appropriately functionalized precursors. These methods are valued for their efficiency and ability to generate molecular complexity in a single step.

One prominent approach involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. This method provides a robust pathway to access indazoles in all three of their tautomeric forms. acs.org It is particularly effective for selectively producing 2-substituted 2H-indazoles, which are frequently utilized motifs in drug design. acs.org The versatility of this protocol has also been demonstrated for the synthesis of the less common 3H-indazoles. acs.org

Another key strategy is intramolecular oxidative C-H amination. A silver(I)-mediated protocol has been developed for the synthesis of a variety of 1H-indazoles from arylhydrazones. acs.org This reaction is particularly useful for creating 3-substituted indazoles that are challenging to synthesize via other C-H amination techniques. acs.org Mechanistic studies suggest that this transformation proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.org The process involves treating the arylhydrazone with AgNTf₂ and Cu(OAc)₂ in 1,2-dichloroethane (B1671644) at elevated temperatures. acs.org

Furthermore, iodine-catalyzed aerobic oxidation of o-alkylazobenzenes provides a direct route to 2H-indazoles. nih.gov Transition metal-catalyzed reactions also feature prominently. For instance, rhodium(III)-catalyzed tandem C-H alkylation and intramolecular decarboxylative cyclization of azoxy compounds with diazoesters yield 3-acyl-2H-indazoles with broad functional group tolerance. nih.gov Similarly, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been shown to produce 2H-indazoles, where the catalyst is crucial for both C-N and N-N bond formation. organic-chemistry.org

Functional Group Tolerances and Reaction Scope in the Synthesis of Halogenated and Methylated Indazoles

The successful synthesis of complex indazoles like this compound hinges on the tolerance of the chosen synthetic route to various functional groups, particularly halogens and methyl groups.

In the synthesis of 2H-indazoles via rhodium-catalyzed C-H functionalization of azobenzenes, a wide range of functional groups are well-tolerated. nih.gov This includes reactions with aldehydes, acrylates, and diazoesters, demonstrating the robustness of the catalytic system. nih.gov Similarly, copper-catalyzed multicomponent reactions for 2H-indazole synthesis exhibit a broad substrate scope and high tolerance for different functionalities. organic-chemistry.org Organophosphorus-mediated reductive cyclization of substituted benzamidines to form 3-amino-2H-indazoles also shows good functional group tolerance. nih.gov

Regioselective alkylation is a critical transformation for functionalizing the indazole core, and its scope has been studied extensively. The N-alkylation of the indazole scaffold is sensitive to steric and electronic effects of substituents on the ring. nih.gov For instance, a protocol using sodium hydride (NaH) in tetrahydrofuran (THF) for N-1 alkylation tolerates a wide variety of alkylating agents, including primary alkyl halides and secondary alkyl tosylates, while maintaining high N-1 regioselectivity. nih.gov However, the regiochemical outcome is highly dependent on the substitution pattern. The presence of a C-7 nitro or carboxylate substituent can direct the reaction to afford excellent N-2 regioselectivity. nih.gov

The table below illustrates the scope of electrophiles in the N-alkylation of a substituted indazole, highlighting the versatility of the reaction. nih.gov

Table 1: Scope of Electrophiles in the Regioselective Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

| Alcohol Precursor | Product | N1:N2 Ratio | Yield |

|---|---|---|---|

| Methanol | Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate / Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate | Data not specified | >90% |

| Ethanol | Methyl 5-bromo-1-ethyl-1H-indazole-3-carboxylate / Methyl 5-bromo-2-ethyl-2H-indazole-3-carboxylate | Data not specified | >90% |

| Propan-1-ol | Methyl 5-bromo-1-propyl-1H-indazole-3-carboxylate / Methyl 5-bromo-2-propyl-2H-indazole-3-carboxylate | Data not specified | >90% |

| Butan-1-ol | Methyl 5-bromo-1-butyl-1H-indazole-3-carboxylate / Methyl 5-bromo-2-butyl-2H-indazole-3-carboxylate | Data not specified | >90% |

This table is representative of the broad scope of alcohols that can be used as precursors for alkylating agents in the synthesis of N-substituted indazoles, with over thirty N¹- and N²-alkylated products isolated in high yields. nih.gov

Scalable Synthetic Protocols for Advanced Indazole Intermediates

The transition from laboratory-scale synthesis to large-scale production of advanced indazole intermediates requires robust, safe, and economically viable protocols. Significant efforts have been directed towards developing such scalable routes, particularly for structurally complex indazoles that are fragments of larger target molecules.

The choice of solvent was found to be critical for controlling the regioselectivity of the cyclization step. The reaction of the brominated benzonitrile (B105546) intermediate with hydrazine (B178648) can lead to two different regioisomers. It was discovered that using 2-MeTHF as the solvent favored the formation of the desired isomer, likely because the intermediate formed favors an intramolecular SNAr reaction at the chlorine-bearing carbon. chemrxiv.org

The development of scalable and highly selective N1-alkylation methods for indazoles has also been a focus. rsc.orgrsc.org Through data-driven process development, a procedure was established that is highly selective for N1-alkylation, practical, and broad in scope, with no N2-alkylated products detected upon completion. rsc.org This methodology was successfully demonstrated on a 100-gram scale, indicating its potential for even larger-scale manufacturing. rsc.orgrsc.org

The table below summarizes the scalable synthesis of 7-bromo-4-chloro-1H-indazol-3-amine. chemrxiv.orgmdpi.com

Table 2: Key Parameters for the Scalable Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

| Step | Starting Material | Reagents | Solvent | Scale | Yield | Key Feature |

|---|---|---|---|---|---|---|

| 1. Bromination | 2,6-Dichlorobenzonitrile | NBS, H₂SO₄ | H₂SO₄ | Up to 290g | 76-81% | High regioselectivity |

| 2. Cyclization | 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate | 2-MeTHF | Up to 125g | 50-56% | Regioselective cyclization; No chromatography needed |

This table outlines the two-step protocol developed for the large-scale production of a key indazole intermediate, highlighting the practical and scalable nature of the synthesis. chemrxiv.orgmdpi.com

Mechanistic Organic Chemistry of 6 Bromo 4 Chloro 7 Methyl 1h Indazole Synthesis and Reactivity

Mechanistic Pathways of Regioselective Functionalization of the Indazole Ring System

The functionalization of the indazole ring is a nuanced process governed by the inherent electronic properties of the bicyclic system and the directing effects of existing substituents.

Electrophilic Aromatic Substitution on Indazoles with Halogens

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and its application to indazoles is a key strategy for introducing functional groups. The halogenation of indazoles, for instance, proceeds via a mechanism involving the generation of a potent electrophile, typically through the activation of a halogen molecule with a Lewis acid or an oxidizing agent. wikipedia.orgmasterorganicchemistry.com

For an unsubstituted indazole, electrophilic attack is generally favored at the C3, C5, and C7 positions due to the electron-donating nature of the pyrazole (B372694) ring. However, in the case of 6-bromo-4-chloro-7-methyl-1H-indazole, the existing substituents profoundly influence the regioselectivity of further EAS reactions. The bromine at C6 and chlorine at C4 are deactivating, electron-withdrawing groups, while the methyl group at C7 is an activating, electron-donating group. The interplay of these electronic effects, along with steric hindrance, dictates the position of subsequent electrophilic attack.

The mechanism for halogenation typically involves the formation of a highly electrophilic halogen species. khanacademy.org For chlorination and bromination, a Lewis acid catalyst like FeCl₃ or AlCl₃ is often employed to polarize the dihalogen molecule, creating a potent electrophile that is then attacked by the electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.com Iodination may require an oxidizing agent to generate the electrophilic iodine species (I⁺). wikipedia.org The attack of the electrophile on the indazole ring leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the halogenated product. masterorganicchemistry.com

Nucleophilic Substitution Reactions of Halogenated Indazoles

Halogenated indazoles, such as this compound, are valuable precursors for further functionalization via nucleophilic substitution reactions. The presence of electron-withdrawing halogen atoms on the benzene (B151609) ring activates it towards nucleophilic attack, a process that is generally difficult for unsubstituted benzene rings.

Nucleophilic aromatic substitution (SNAAr) is a primary pathway for these transformations. This mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (the halide ion). The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic effects of the substituents on the indazole ring.

Role of Catalysts in Directing Selectivity and Efficiency

Catalysts play a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and, crucially, with precise control over regioselectivity. In the synthesis and functionalization of indazoles, various catalytic systems are employed to achieve desired outcomes.

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are extensively used in cross-coupling reactions to form C-C, C-N, and C-O bonds. nih.govnih.govaustinpublishinggroup.com For instance, Suzuki-Miyaura cross-coupling, catalyzed by palladium complexes, allows for the introduction of aryl or vinyl groups at halogenated positions of the indazole ring. mdpi.com The mechanism of these reactions typically involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand on the metal center is critical in tuning the catalyst's activity and selectivity.

Rhodium catalysts have proven effective in directing C-H functionalization reactions on the indazole nucleus. nih.govacs.org These reactions allow for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical approach compared to traditional methods that rely on pre-functionalized substrates. The mechanism often involves coordination of the catalyst to the indazole, followed by C-H activation to form a metallacyclic intermediate. nih.gov Subsequent reaction with a coupling partner and reductive elimination furnishes the functionalized product.

Copper catalysts are also widely utilized, particularly in Ullmann-type coupling reactions for the N-arylation of indazoles. researchgate.net These reactions are crucial for introducing aryl substituents at the N1 or N2 positions of the indazole ring.

The following table provides a summary of common catalytic systems used in indazole functionalization:

| Catalyst Type | Reaction Type | Role of Catalyst |

| Palladium Complexes | Suzuki-Miyaura, Heck, Sonogashira | Facilitates cross-coupling reactions at halogenated positions. |

| Rhodium Complexes | C-H Activation/Functionalization | Directs the regioselective functionalization of C-H bonds. nih.govnih.govacs.org |

| Copper Salts/Complexes | Ullmann Condensation, N-Arylation | Catalyzes the formation of C-N and C-O bonds. researchgate.net |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Electrophilic Aromatic Substitution | Activates electrophiles for attack on the indazole ring. wikipedia.orgmasterorganicchemistry.comkhanacademy.org |

Tautomeric Equilibria and their Influence on Reactivity (1H-Indazole vs. 2H-Indazole)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govchemicalbook.com The position of the proton on the nitrogen atoms of the pyrazole ring has a profound impact on the molecule's electronic properties and, consequently, its reactivity.

The 1H-tautomer is generally the more thermodynamically stable form. chemicalbook.comnih.gov Theoretical calculations and experimental studies have shown that 1H-indazole is more stable than 2H-indazole by approximately 2.3-3.6 kcal/mol. chemicalbook.com This stability difference influences the equilibrium position between the two tautomers.

The tautomeric equilibrium can be influenced by several factors, including the solvent, temperature, and the presence of substituents on the indazole ring. chemicalbook.combgu.ac.il In solution, the ratio of 1H- to 2H-tautomers can vary, which in turn affects the outcome of reactions such as N-alkylation or N-acylation. Reactions can occur at either the N1 or N2 position, leading to a mixture of regioisomers. nih.govnih.gov

The differing electronic distribution in the 1H- and 2H-tautomers also affects their reactivity in other transformations. For instance, the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon atoms in the ring are different for each tautomer. This can lead to different regioselectivities in reactions depending on which tautomer is the predominant reactive species under the given conditions. For example, 2H-indazole derivatives are stronger bases than their 1H-counterparts. chemicalbook.com

The table below highlights the key differences between the two tautomers:

| Feature | 1H-Indazole | 2H-Indazole |

| Proton Position | Nitrogen at position 1 | Nitrogen at position 2 |

| Relative Stability | More stable chemicalbook.com | Less stable chemicalbook.com |

| Basicity | Weaker base chemicalbook.com | Stronger base chemicalbook.com |

| N-Alkylation | Often leads to a mixture of N1 and N2 products nih.govnih.govbeilstein-journals.org | Often leads to a mixture of N1 and N2 products nih.govnih.govbeilstein-journals.org |

Investigating Reaction Intermediates and Transition States through Mechanistic Studies

A deep understanding of reaction mechanisms requires the characterization of transient species such as intermediates and transition states. For reactions involving this compound, a combination of experimental and computational techniques is employed to elucidate these mechanistic details.

Experimental methods for studying reaction intermediates include spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. In some cases, intermediates can be isolated and characterized, providing direct evidence for a proposed reaction pathway. For example, the Meisenheimer complex in SNAAr reactions can sometimes be observed spectroscopically.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for investigating reaction mechanisms. beilstein-journals.org DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, products, intermediates, and transition states. This information provides insights into the feasibility of different reaction pathways and can help to explain observed regioselectivities and reaction rates.

For instance, DFT calculations can be used to compare the energies of the transition states for electrophilic attack at different positions on the indazole ring, thereby predicting the most likely site of substitution. Similarly, the stability of different Meisenheimer complex isomers in nucleophilic substitution reactions can be calculated to rationalize the observed product distribution. Mechanistic studies have also indicated that some reactions may proceed through radical pathways, which can be investigated using techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling. acs.org

By combining experimental observations with theoretical calculations, a detailed picture of the reaction mechanism can be constructed, leading to a more profound understanding of the factors that govern the synthesis and reactivity of complex molecules like this compound.

Computational and Theoretical Investigations of 6 Bromo 4 Chloro 7 Methyl 1h Indazole

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetic Landscapes

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For indazole derivatives, DFT calculations provide deep insights into their structural and energetic properties. nih.govniscpr.res.in

Researchers employ DFT methods, often with functionals like B3LYP and basis sets such as 6-31G or 6-311++G(d,p), to optimize the molecular geometry of indazole compounds. niscpr.res.inacs.org This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output includes precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration.

Beyond simple geometry, DFT is used to calculate the energetic landscape. This includes determining the heats of formation (HOF) to assess the relative stability of different isomers or substituted derivatives. niscpr.res.in For instance, calculations can reveal that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. nih.govnih.gov Furthermore, DFT can model reaction pathways and transition states, providing mechanistic insights into chemical reactions involving the indazole core. nih.govbeilstein-journals.org A recent study on methyl 5-bromo-1H-indazole-3-carboxylate used DFT calculations to elucidate the mechanisms of regioselective N1- and N2-alkylation, suggesting that different non-covalent interactions drive the formation of each product. nih.gov

Table 1: Representative Data from DFT Geometric Optimization for an Indazole Analog

| Parameter | Calculated Value |

|---|---|

| Bond Length (N1-N2) | 1.35 Å |

| Bond Length (C3-N2) | 1.33 Å |

| Bond Angle (C7a-N1-N2) | 112.5° |

| Dihedral Angle (C4-C5-C6-C7) | 0.5° |

Note: This table is illustrative of typical DFT output for an indazole structure and does not represent experimental data for 6-bromo-4-chloro-7-methyl-1H-indazole.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their potential biological activity. researchgate.netacs.org For indazole derivatives, which are known to possess a wide range of pharmacological activities, docking studies are essential for identifying potential protein targets and understanding their mechanism of action. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Docking simulations can predict the specific binding mode, which describes the conformation and orientation of the ligand within the protein's binding site. researchgate.netnih.govtue.nl These predictions identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions between the ligand and amino acid residues of the target protein. acs.org For example, docking studies on various indazole derivatives have identified interactions with key residues in the active sites of enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) and sterol 14α-demethylase (CYP51). acs.org

In addition to the binding pose, docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex. researchgate.netrsc.org Studies on benzimidazole (B57391) derivatives, which are structurally related to indazoles, have shown a correlation between lower docking scores and higher inhibitory activity against Mycobacterium tuberculosis. nih.gov The development of scoring functions like DrugScore has improved the ability to predict binding affinities with greater accuracy. researchgate.net

Table 2: Illustrative Molecular Docking Results for an Indazole Ligand with a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Glu885 | Hydrogen Bond | 2.1 |

| Lys868 | π-Cation | 4.3 |

| Phe918 | π-π Stacking | 4.9 |

| Ala866 | Hydrophobic | 3.8 |

Note: This table is a generalized representation of docking results, based on studies of similar compounds, to illustrate the type of data generated. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov

2D-QSAR and 3D-QSAR Approaches for Structural Optimization

QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D representation of the molecule. These descriptors can include constitutional indices (e.g., molecular weight), topological indices (e.g., connectivity indices), and electrostatic or quantum-chemical properties. nih.gov A typical 2D-QSAR study involves developing a linear or nonlinear equation using statistical methods like Multiple Linear Regression (MLR). For example, a QSAR study on indole (B1671886) derivatives identified descriptors related to molecular shape and electronic distribution that correlated with antifungal activity. nih.gov Such models can predict the activity of new compounds and highlight which structural features are detrimental or beneficial. researchgate.net

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional structure of the molecules into account. These methods generate steric and electrostatic contour maps around an aligned set of molecules. nih.gov These maps visually indicate regions where modifications to the chemical structure would likely increase or decrease biological activity. For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors provided a structural framework for designing new, more potent inhibitors by highlighting favorable steric and electrostatic regions. nih.gov The combination of 2D and 3D-QSAR provides a powerful toolkit for the structural optimization of lead compounds. nih.gov

Conformational Analysis of Indazole Ring Systems in Solution

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For flexible molecules in solution, multiple conformations may exist in equilibrium.

Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational behavior of molecules like indazoles in a simulated solvent environment over time. nih.gov MD simulations can reveal the stability of specific conformations and the dynamics of a ligand when bound to a protein. researchgate.net For example, MD simulations of indazole derivatives complexed with the HIF-1α protein have been used to confirm the stability of the binding mode predicted by docking. nih.gov Computational analysis of conformational ensembles in solution can also rationalize structure-based drug design, as shown in the development of mutant-selective EGFR inhibitors based on the 1H-indazole scaffold. nih.gov

Prediction of Electronic Properties and Reactivity Descriptors

Computational methods, particularly DFT, are extensively used to predict the electronic properties and chemical reactivity of molecules. purdue.edu Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. nih.gov Studies on substituted indazoles and related heterocycles like carbazoles have used the HOMO-LUMO gap to understand their electronic behavior and potential as semiconductor materials. researchgate.net

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, and Fukui functions, which predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net These reactivity descriptors are critical for understanding reaction mechanisms and designing molecules with specific electronic characteristics. rsc.orgchim.it

Table 3: Representative Predicted Electronic Properties for an Indazole Derivative

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 7.0 |

| Electron Affinity | 0.8 |

Note: This table contains illustrative values typical for a substituted indazole and is for conceptual purposes only.

Structure Activity Relationship Sar Analysis of 6 Bromo 4 Chloro 7 Methyl 1h Indazole and Analogs

Impact of Halogen Substitution (Bromine at C6, Chlorine at C4) on Biological Activities

The strategic placement of halogen atoms on the indazole ring is a cornerstone of the biological activity of 6-bromo-4-chloro-7-methyl-1H-indazole and its derivatives. The bromine at the C6 position and the chlorine at the C4 position are not arbitrary additions; they are key to modulating the compound's interaction with its biological targets.

Positional Effects of Halogens on Potency and Selectivity

The precise positioning of halogens on the indazole core significantly impacts the inhibitory potency and selectivity of these compounds. For instance, in the development of inhibitors for Polo-like kinase 1 (PLK1), a critical regulator of cell division, the presence of a halogen at the C6 position of the indazole ring was found to be a determining factor for high potency. The combination of a bromine atom at C6 and a chlorine atom at C4, as seen in the parent compound, creates a favorable electronic and steric profile for binding to the ATP-binding pocket of various kinases.

The electron-withdrawing properties of the chlorine at C4 and the bromine at C6 influence the acidity of the indazole N-H group. This modulation is crucial for forming strong hydrogen bonds with the hinge region of kinase enzymes, a common anchor point for inhibitors. The specific arrangement of these halogens is therefore a result of meticulous optimization to enhance binding affinity and, consequently, inhibitory activity.

Influence of Methyl Group at C7 on Molecular Recognition

In the context of inhibiting receptor tyrosine kinases like c-Met, which is implicated in cancer cell proliferation and survival, the presence of the 7-methyl group has proven to be advantageous. This group contributes to the shape complementarity between the inhibitor and the enzyme, ensuring a snug fit that enhances the stability of the ligand-target complex. This optimized fit translates to increased potency and can also contribute to the selectivity of the inhibitor for its intended target over other related enzymes.

Role of the Indazole Scaffold in Ligand-Target Interactions

The indazole ring system itself is a privileged scaffold in medicinal chemistry, providing a rigid and versatile framework for the presentation of various functional groups. Its bicyclic aromatic nature allows it to participate in a multitude of non-covalent interactions that are essential for effective binding to biological targets.

The nitrogen atoms within the indazole ring are particularly important as they can function as both hydrogen bond donors and acceptors. This dual capability allows for the formation of critical hydrogen bonding networks with the backbone of the target protein, particularly in the hinge region of kinases. Furthermore, the planar structure of the indazole ring facilitates π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, which are often found in the active sites of enzymes. These combined interactions contribute to the high-affinity binding of indazole-based inhibitors.

SAR Studies on Substituted Indazoles as Enzyme Inhibitors

The systematic study of substituted indazoles has provided a wealth of information regarding the structural requirements for potent and selective enzyme inhibition. These SAR studies are instrumental in the rational design of new and improved inhibitors based on the this compound core.

Kinase Inhibition Profiles and Structural Determinants

The this compound motif has been successfully incorporated into a variety of kinase inhibitors. The specific nature of the substituents on the indazole ring dictates the compound's kinase inhibition profile, including its potency and selectivity. For example, modifications at the N1 position of the indazole ring can dramatically alter which kinases are inhibited and to what extent.

The trifecta of a C4-chloro, C6-bromo, and C7-methyl substitution pattern has emerged as a particularly effective combination for targeting kinases like the nerve growth factor receptor (TrkA), a key player in pain signaling. In this context, the bromine and chlorine atoms can form halogen bonds with the protein, while the methyl group occupies a hydrophobic pocket, leading to a synergistic effect that results in high binding affinity.

Other Enzyme Inhibition Profiles

The utility of the substituted indazole scaffold extends beyond kinase inhibition. The adaptability of this chemical framework allows for its application in the design of inhibitors for other enzyme classes. By strategically modifying the substituents on the indazole ring, researchers can tailor the molecule to fit the unique active site architecture of different enzymes. This has led to the exploration of this compound derivatives as potential inhibitors for a diverse range of biological targets, underscoring the broad therapeutic potential of this versatile scaffold.

Modulation of Biological Activities through Substituent Effects on the Indazole Core

The biological activity of indazole-based compounds, including analogs of this compound, is profoundly influenced by the nature and position of substituents on the indazole core. Medicinal chemistry campaigns have systematically explored these structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for various biological targets, particularly protein kinases and G-protein coupled receptors. The strategic placement of functional groups can alter the molecule's electronic properties, conformation, and ability to interact with key residues within a target's binding site.

Research into Fibroblast Growth Factor Receptor (FGFR) inhibitors provides a clear illustration of how substituents on the indazole ring modulate activity. nih.govrsc.org A foundational discovery in this area was that the indazole nucleus itself is a more potent pharmacophore than the corresponding indole (B1671886), with indazole derivatives showing significantly higher inhibition against FGFR1. nih.gov

Further optimization efforts focused on adding substituents at various positions of the indazole ring to enhance binding affinity. For instance, in a series of 6-aryl-1H-indazole derivatives designed as FGFR inhibitors, the substitution pattern on the C6-phenyl ring was critical. Analogs with a 3,5-disubstitution pattern on this phenyl ring were found to be detrimental to activity, suggesting steric limitations in the target's binding pocket. nih.gov More extensive modifications at the C4 position of the indazole core revealed that this position could be exploited to access a new subpocket in the ATP binding site of FGFR. semanticscholar.org This led to the development of a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles with potent FGFR inhibitory activity. semanticscholar.org

The SAR study for these C4-substituted indazoles is summarized in the table below. The parent compound with a hydrogen at C4 (R = H) showed moderate activity. Introducing a carboxamide group at C4 led to a significant increase in potency, with the N-phenyl carboxamide (10a ) exhibiting an IC₅₀ of 64.1 nM against FGFR1. semanticscholar.org Further modifications to the N-substituted phenyl ring of the carboxamide demonstrated that electron-donating and electron-withdrawing groups could be tolerated, with some derivatives achieving IC₅₀ values in the low nanomolar range. semanticscholar.org

| Compound | R Group (at C4) | FGFR1 IC₅₀ (nM) |

|---|---|---|

| Parent | -H | 1520 |

| 10a | -C(O)NH-Ph | 64.1 |

| 10b | -C(O)NH-(3-acetylphenyl) | 32.5 |

| 13a | -C(O)NH-(3-(4-methylpiperazin-1-yl)phenyl) | 30.2 |

Similarly, extensive SAR studies on indazole arylsulfonamides as allosteric CC-Chemokine Receptor 4 (CCR4) antagonists have shed light on the roles of substituents at nearly every position of the indazole core. acs.org These studies revealed that:

At the C4 position , methoxy or hydroxyl groups were the most potent substituents.

At the C5 and C7 positions , only small groups were tolerated.

At the C6 position , analogs were generally preferred over those substituted at C5 or C7.

This demonstrates that even minor modifications, such as the position of a small substituent, can have a significant impact on biological activity. The data from these studies emphasize the importance of a multi-positional analysis to fully understand the SAR of the indazole scaffold.

| Compound Series | Substitution Position | General Finding on Activity |

|---|---|---|

| Indazole Arylsulfonamides | C4 | Methoxy or hydroxyl groups are most potent. |

| Indazole Arylsulfonamides | C5 | Only small groups are tolerated. |

| Indazole Arylsulfonamides | C6 | Preferred position over C5 and C7. |

| Indazole Arylsulfonamides | C7 | Only small groups are tolerated. |

Biological Target Identification and Mechanistic Pathways of Indazole Derivatives

Identification of Specific Molecular Targets for Halogenated and Methylated Indazoles

The biological activity of halogenated and methylated indazoles stems from their ability to interact with specific molecular targets, primarily proteins such as kinases and other enzymes, thereby modulating their function. The nature and position of the halogen and methyl substituents on the indazole ring play a critical role in determining the potency and selectivity of these interactions. sigmaaldrich.comresearchgate.net

Protein Kinase Inhibition Mechanisms

Indazole derivatives are well-established as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. wikipedia.orgnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. wikipedia.org Several indazole-based drugs, such as Axitinib and Pazopanib, are approved kinase inhibitors used in cancer treatment. nih.govwikipedia.org

The inclusion of halogen atoms in the structure of these inhibitors is often vital for their efficacy. wikipedia.org Halogenated tyrosine kinase inhibitors (TKIs) have demonstrated effectiveness against various cancers by targeting key kinases. sigmaaldrich.com The strategic placement of halogen atoms can enhance the binding affinity of the inhibitor to the kinase's active site, leading to increased potency and selectivity. sigmaaldrich.com

Key protein kinase targets for indazole derivatives include:

Vascular Endothelial Growth Factor Receptor (VEGFR) : As a key mediator of angiogenesis, VEGFR is a significant target for anticancer therapies. wikipedia.org Arylsulphonyl indazole derivatives, for example, have been studied for their interaction with the VEGFR2 kinase domain. wikipedia.orgresearchgate.net

Fibroblast Growth Factor Receptors (FGFRs) : Dysregulation of FGFRs is associated with various cancers, and indazole derivatives have been developed as potent FGFR1 inhibitors. wikipedia.org

Aurora Kinase A : Research on 3-(pyrrolopyridin-2-yl)indazole derivatives has shown that the presence of a halogen atom is crucial for potent inhibition of Aurora kinase A. wikipedia.org

Polo-like kinase 4 (PLK4) : The indazole derivative CFI-400945 is an inhibitor of PLK4 and has been investigated in clinical trials for breast cancer. nih.gov

Table 1: Protein Kinase Inhibition by Selected Indazole Derivatives

| Kinase Target | Indazole Derivative Class | Key Findings | Citations |

|---|---|---|---|

| Aurora Kinase A | 3-(Pyrrolopyridin-2-yl)indazoles | Halogen atom is essential for enhanced potency. | wikipedia.org |

| VEGFR-2 | Arylsulphonyl indazoles | Interact with the kinase binding pocket. | wikipedia.orgresearchgate.net |

| FGFR1 | Phenyl-substituted indazoles | Act as potent inhibitors. | wikipedia.org |

| PLK4 | CFI-400945 | Investigated in clinical trials for breast cancer. | nih.gov |

| Src/Abl, MET, VEGFR | Halogenated TKIs (e.g., Saracatinib, Foretinib) | Show efficacy in various solid tumors. | sigmaaldrich.com |

Enzyme Inhibition Mechanisms (e.g., IDO1, Farnesyltransferase, COX-2)

Beyond protein kinases, halogenated and methylated indazoles also target other critical enzymes involved in disease pathology.

Indoleamine 2,3-dioxygenase 1 (IDO1) : IDO1 is an immunosuppressive enzyme that is often overexpressed in cancer. bldpharm.com Manna et al. described a series of 3-substituted 1H-indazoles that were potent inhibitors of the IDO1 enzyme. researchgate.net The mechanism of inhibition can vary, with some compounds binding to the heme-free apo-enzyme while others coordinate with the heme cofactor.

Farnesyltransferase (FTase) : FTase is a key enzyme in the post-translational modification of proteins like Ras, which is frequently mutated in cancers. Therefore, FTase inhibitors are pursued as potential anticancer drugs. Recently, novel hybrid molecules containing a 5-bromoindazole moiety demonstrated promising farnesyltransferase inhibitory activity, with the 5-bromoindazole derivative being the most active in the series. sigmaaldrich.com

Cyclooxygenase-2 (COX-2) : COX-2 is an enzyme that mediates inflammatory processes and is implicated in cancer development. bldpharm.com There is a documented interplay between COX-2 and IDO1, where blocking COX-2 can lead to a reduction in IDO1 expression. bldpharm.com The known anti-inflammatory properties of some indazole derivatives suggest they may act via inhibition of enzymes like COX-2.

Table 2: Enzyme Inhibition by Halogenated Indazole Derivatives

| Enzyme Target | Derivative Example | Reported Activity | Citations |

|---|---|---|---|

| IDO1 | 3-substituted 1H-indazoles (e.g., 121, 122) | Potent inhibition with IC50 values of 720 nM and 770 nM, respectively. | researchgate.net |

| Farnesyltransferase | 5-bromoindazole-indolizine-triazine hybrid (7e) | The most active compound in a series designed as FTase inhibitors. | sigmaaldrich.com |

| COX-2 | General indazole derivatives | Anti-inflammatory properties suggest potential inhibition. Interplay with IDO1 is established. | bldpharm.com |

Interference with Intracellular Signaling Pathways (e.g., PI3K Pathway)

By inhibiting key molecular targets like protein kinases, indazole derivatives effectively interfere with the intracellular signaling pathways that drive cell growth and survival. A prominent example is the phosphoinositide 3-kinase (PI3K) pathway, which is central to many aspects of cell growth and is often hyperactivated in cancer. A study focusing on the anticancer efficacy of a related compound, 4-bromo-6-chloro-1H-indazole, revealed that it significantly inhibited the proliferation of breast cancer cells by interfering with the PI3K signaling pathway. This finding highlights a critical mechanism through which halogenated indazoles can exert their therapeutic effects.

Mechanistic Insights into Antiproliferative Action

The antiproliferative effects of halogenated and methylated indazoles are the result of several interconnected mechanisms that ultimately lead to the cessation of cancer cell growth and induction of cell death.

Inhibition of Cell Proliferation and Colony Formation : Numerous studies have demonstrated that indazole derivatives potently inhibit the growth and colony-forming ability of various cancer cell lines. nih.gov For instance, the indazole derivative 2f showed potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range.

Induction of Apoptosis : A key mechanism of antiproliferative action is the induction of programmed cell death, or apoptosis. One indazole derivative was found to promote apoptosis by activating the ROS-mitochondrial apoptotic pathway. nih.gov This involved an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. Another compound was shown to induce apoptosis by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway.

Table 3: Antiproliferative Activity of a Selected Indazole Derivative (2f)

| Cell Line | Cancer Type | IC50 (µM) | Citations |

|---|---|---|---|

| 4T1 | Breast Cancer | 0.23 | nih.gov |

| HepG2 | Liver Cancer | 0.80 | nih.gov |

| MCF-7 | Breast Cancer | 0.34 | nih.gov |

| A549 | Lung Cancer | 1.15 | nih.gov |

| HCT116 | Colon Cancer | 0.47 | nih.gov |

Investigation of Ligand-Receptor Interactions at the Molecular Level

The efficacy of indazole derivatives is fundamentally determined by their interactions with the binding sites of their target receptors. Halogen atoms play a particularly important and multifaceted role in these interactions. researchgate.net

Halogen Bonding : Beyond simple steric effects, halogen atoms can form specific, directional non-covalent interactions known as halogen bonds. This occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or nitrogen atom on the receptor. The strength of these bonds increases in the order of Cl < Br < I, and they can be crucial for stabilizing the ligand-receptor complex.

Positional Importance : The position of the halogen substituent on the indazole ring is critical and can dramatically influence biological activity. researchgate.net For example, studies have shown that moving a bromine atom on a phenyl ring can alter a compound's activity by orders of magnitude. researchgate.net

Molecular Modeling : Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding these interactions. researchgate.net MD simulations of arylsulphonyl indazole derivatives with the VEGFR2 kinase have confirmed that the ligands are stabilized within the binding pocket through a network of hydrogen bonds, π-π stacking, and other interactions with specific amino acid residues like Cys919, Glu917, and Phe918. researchgate.net

Unraveling Mechanisms of Action for Diverse Biological Effects

The indazole scaffold is a versatile platform that, through various substitutions, gives rise to compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The specific mechanism of action is dictated by the compound's structure and its resulting preferred molecular target(s).

The anticancer effects are often the result of multi-targeted kinase inhibition, which disrupts multiple signaling pathways essential for tumor growth, such as those involved in proliferation, angiogenesis, and cell survival. wikipedia.org This can be complemented by the direct induction of apoptosis through mitochondrial-dependent pathways. For instance, some indazole derivatives exhibit potent antiproliferative activity by inhibiting tubulin polymerization, while others function by disrupting DNA repair mechanisms or modulating the cell cycle. The presence of halogens and methyl groups fine-tunes these activities by modulating the ligand's ability to fit into and interact with the binding sites of these diverse targets. sigmaaldrich.com

Future Directions in Mechanistic Biological Research for Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. nih.govnih.govacs.org The lack of specific data on 6-bromo-4-chloro-7-methyl-1H-indazole highlights a gap in the current understanding and presents an opportunity for future investigation. The substitution pattern of this compound, featuring bromine, chlorine, and a methyl group, suggests that it may possess unique biological properties worth exploring.

Future research should focus on the synthesis and comprehensive biological evaluation of This compound . Initial studies could involve broad-based screening against a panel of cancer cell lines and a variety of kinase enzymes to identify potential biological targets. nih.govresearchgate.net The presence of halogen atoms at positions 4 and 6, along with a methyl group at position 7, could significantly influence the compound's interaction with target proteins. nih.gov

A key area of investigation for indazole derivatives has been their role as kinase inhibitors. nih.govnih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, a primary avenue of future research for This compound would be to determine its kinase inhibitory profile. Identifying the specific kinases that are inhibited by this compound would be the first step in elucidating its mechanism of action.

Furthermore, structure-activity relationship (SAR) studies will be crucial. nih.gov By synthesizing and testing a series of analogs with variations in the substitution pattern, researchers can determine the contribution of each substituent to the compound's biological activity. For instance, understanding the role of the 7-methyl group in target binding and selectivity would be of significant interest.

Moreover, investigating the impact of this compound on key cellular pathways is essential. Many indazole derivatives have been shown to interfere with signaling pathways critical for cancer cell proliferation and survival. researchgate.net Future studies should explore whether This compound can modulate pathways such as those involving receptor tyrosine kinases or downstream signaling cascades.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-bromo-4-chloro-7-methyl-1H-indazole?

- Methodology : The synthesis typically involves bromination and cyclization steps. For example, bromination of a substituted benzonitrile precursor (e.g., 2,6-dichlorobenzonitrile) using N-bromosuccinimide (NBS) in sulfuric acid at controlled temperatures (0–25°C) can introduce the bromo group regioselectively. Subsequent cyclization with hydrazine derivatives under reflux conditions yields the indazole core. Monitoring via GCMS and ¹H NMR ensures purity and correct regiochemistry .

- Key Considerations : Optimize stoichiometry (e.g., 1.07 eq. NBS) and reaction time (18 hours) to minimize dibrominated byproducts. Isolation via ice-water quenching and ethyl acetate washing improves yield (80% reported for analogous intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, deshielded aromatic protons (δ 8.11–7.66 ppm) and DEPT-135 spectra validate bromine/chlorine placement .

- GCMS/HRMS : Detect molecular ions (e.g., m/z 251 for brominated intermediates) and assess purity (>95% by GCMS) .

- Elemental Analysis : Verify empirical formula (e.g., C₇H₄BrClN₂) and rule out impurities .

Q. How is the crystal structure of this compound determined?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters include high-resolution data (>1.0 Å), twinning correction (if applicable), and anisotropic displacement parameters for heavy atoms (Br, Cl). SHELXPRO interfaces with pipelines for macromolecular applications, but small-molecule refinement prioritizes SHELXL’s robust handling of disordered atoms .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed?

- Methodology :

- Directing Groups : Utilize electron-withdrawing groups (e.g., -CN) to orient bromination at specific positions. For example, 2,6-dichlorobenzonitrile directs bromine to the meta position relative to nitrile .

- Temperature Control : Low temperatures (0°C) reduce kinetic byproducts. Post-reaction quenching with ice water stabilizes intermediates .

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, guiding reagent selection (e.g., Br₂ vs. NBS) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodology :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals. For example, NOESY correlations distinguish between para and meta substituents in aromatic regions .

- DEPT-135/HSQC : Differentiate quaternary carbons (e.g., C-Br) from CH groups, clarifying substitution patterns .

- Impurity Profiling : GCMS or LCMS identifies side products (e.g., dibrominated species at 2% levels), necessitating column chromatography or recrystallization .

Q. What strategies minimize byproducts in large-scale synthesis?

- Methodology :

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-bromination) .

- In-line Analytics : Real-time PAT (Process Analytical Technology) monitors reaction progress via FTIR or Raman spectroscopy, enabling immediate adjustments .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while EtOAc/hexane mixtures improve crystallization yields (>95% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.